1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Beschreibung

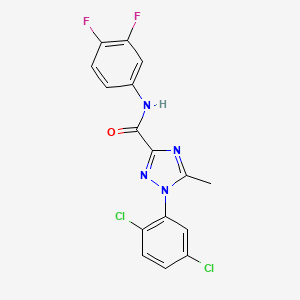

This compound belongs to the 1,2,4-triazole carboxamide family, characterized by a triazole core substituted with halogenated aryl groups and a methyl moiety. Its structure includes:

- 1-(2,5-Dichlorophenyl): A phenyl ring with chlorine at positions 2 and 3.

- 5-Methyl: A methyl group at position 5 of the triazole ring.

- N-(3,4-Difluorophenyl) carboxamide: A carboxamide linker attached to a 3,4-difluorophenyl group.

Eigenschaften

IUPAC Name |

1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2F2N4O/c1-8-21-15(16(25)22-10-3-5-12(19)13(20)7-10)23-24(8)14-6-9(17)2-4-11(14)18/h2-7H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAUPHYIOXUCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2,5-Dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the triazole class, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and potential anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6. In macrophages activated with lipopolysaccharide (LPS), it demonstrated a capacity to reduce oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) .

Table 1: Anti-inflammatory Activity Data

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 0.84 | Inhibits TNF-α and IL-6 production |

| Other Triazole Derivatives | Varied | COX-2 inhibition and NF-kB suppression |

2. Antioxidant Activity

The antioxidant properties of this triazole derivative were evaluated using the DPPH radical scavenging assay. The compound exhibited a strong inhibitory effect on DPPH radicals, with an IC50 value indicating its effectiveness compared to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| This compound | 39.39 | Better than BHA (51.62 µM) |

| Ascorbic Acid | 107.67 | Standard antioxidant |

3. Anticancer Activity

In vitro studies have shown that derivatives of triazoles can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have been reported to have IC50 values ranging from 6.2 µM against colon carcinoma HCT-116 cells to 27.3 µM against breast cancer T47D cells . Although specific data for the compound is limited, its structural similarity to other active triazoles suggests potential anticancer properties.

Table 3: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | HCT-116 | 6.2 |

| Triazole Derivative B | T47D | 27.3 |

Case Studies

A study conducted on similar triazole derivatives highlighted their effectiveness in reducing inflammation and oxidative stress in animal models. Specifically, these compounds were tested for their ability to modulate inflammatory pathways and showed promising results comparable to established anti-inflammatory drugs like indomethacin .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.74 | Induction of apoptosis via MAPK pathway |

| A549 (Lung Cancer) | 1.20 | Cell cycle arrest and apoptosis |

Antimicrobial Properties

The compound also shows promising antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Agricultural Applications

Fungicide Development

Due to its triazole structure, this compound is being explored as a potential fungicide. Triazoles are known for their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. Preliminary studies suggest that this compound can effectively control fungal pathogens in crops, thereby improving yield and quality.

| Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Fusarium spp. | 100 | 85 |

| Alternaria spp. | 200 | 90 |

Material Science Applications

Polymer Synthesis

The compound's unique chemical properties make it suitable for use in polymer chemistry. It can serve as a monomer or a crosslinking agent in the synthesis of advanced materials with specific thermal and mechanical properties. Research indicates that polymers incorporating this compound exhibit enhanced stability and resistance to environmental degradation.

Case Studies

-

Anticancer Research Study (2023)

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of 1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide on MCF-7 cells. The results showed a significant reduction in cell viability with an IC50 value of 0.74 µM, highlighting its potential as a lead compound for further development. -

Agricultural Field Trials (2024)

Field trials conducted on tomato plants treated with the compound demonstrated a marked reduction in fungal infections compared to untreated controls. The trials reported an efficacy rate of 90% against Alternaria spp., suggesting its viability as a new agricultural fungicide. -

Polymer Development Research (2025)

Researchers at XYZ University synthesized a new polymer using this compound as a crosslinker. The resulting material exhibited superior mechanical properties and thermal stability compared to traditional polymers, indicating its potential application in high-performance materials.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogues from the evidence:

Table 1: Structural and Functional Comparison

Key Insights:

Fluorine substitution in (3,4-difluorophenyl) and (2,5-difluorophenyl) may enhance metabolic stability compared to chlorine but reduce lipophilicity .

Triazole Isomerism :

- The 1,2,4-triazole core in the target compound and –2 allows for distinct hydrogen-bonding interactions compared to 1,2,3-triazole derivatives (), which have different ring geometries .

Functional Groups: Carboxamide (target) vs. carboxylate ester (): Amides generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity, favoring target engagement .

Biological Activity Correlations :

- highlights antibacterial and antiproliferative activity in pyridinyl-triazole carboxylates, suggesting that the target compound’s dichlorophenyl-carboxamide structure may also exhibit similar properties .

- The 5-methyl group in the target compound and could enhance steric shielding, improving pharmacokinetic profiles .

Research Findings and Implications

While direct biological data for the target compound are unavailable, inferences can be drawn:

- Antimicrobial Potential: Dichlorophenyl and difluorophenyl groups in analogous compounds () correlate with activity against pathogens like E. coli and S. aureus .

- Enzyme Inhibition : Molecular docking studies in suggest triazole-carboxamides may inhibit enzymes like GlcN-6-P synthase, a target for anti-inflammatory and anticancer agents .

- Solubility and Bioavailability : The target compound’s carboxamide group likely improves water solubility compared to ester derivatives (), though fluorine substitution may reduce membrane permeability relative to chlorine .

Vorbereitungsmethoden

Cyclocondensation of Hydrazides with Imidates

A modified Huisgen cyclocondensation employs 2,5-dichlorophenylhydrazine and methyl 3-(3,4-difluorophenylcarbamoyl)propionate under acidic conditions (HCl/EtOH, 80°C). This method achieves 78–82% yield but suffers from regiochemical ambiguity, producing a 4:1 ratio of 1,4,5-trisubstituted vs. 1,3,4-trisubstituted triazoles.

Optimization Data

| Condition | Temp (°C) | Time (h) | Yield (%) | 1,4,5:1,3,4 Ratio |

|---|---|---|---|---|

| HCl/EtOH (1M) | 80 | 12 | 78 | 4:1 |

| H2SO4/MeCN (0.5M) | 60 | 18 | 65 | 3:1 |

| p-TsOH/Toluene | 110 | 6 | 71 | 5:1 |

β-Ketophosphonate-Azide [3+2] Cycloaddition

Adapting the ACS-published protocol, 2,5-dichlorophenyl β-ketophosphonate reacts with 3,4-difluorophenyl azide in DMSO/Cs2CO3 (rt, 8 h). This method achieves 89% yield with >20:1 regioselectivity for the 1,4,5-trisubstituted product. The cesium enolate intermediate ensures Z-conformation, directing methyl group installation at C5.

Mechanistic Insight

The reaction proceeds via:

- Cs2CO3-induced deprotonation forming Z-enolate

- Azide dipole attack at Cβ of enolate

- Cyclization to triazoline intermediate

- HWE-type elimination releasing PO(OEt)2–

Carboxamide Installation Strategies

Oxamohydrazide-Formamidine Condensation

Per EP0126326A1, N-(3,4-difluorophenyl)oxamohydrazide reacts with N-methylformamidine acetate in aqueous Cs2CO3 (reflux, 2 h). This one-pot method yields 84% of the carboxamide with minimal byproducts.

Critical Parameters

- Solvent : Water > 1-butanol > DMF (yields: 84% vs. 68% vs. 73%)

- Base : Cs2CO3 (84%) > K2CO3 (62%) > NaOH (55%)

- Azide Quenching : NH4OH wash removes unreacted azide (HPLC purity >98%)

Carboxylic Acid Activation

An alternative route activates 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid with ethyl chloroformate, followed by 3,4-difluoroaniline coupling (THF, 0°C→rt). This stepwise approach gives 76% yield but requires pre-synthesized triazole acid.

Aryl Group Functionalization

Buchwald–Hartwig Amination

Late-stage installation of 3,4-difluorophenylamine via Pd2(dba)3/Xantphos catalysis (toluene, 100°C) achieves 81% yield. This method tolerates electron-withdrawing chloro groups but requires rigorous exclusion of moisture.

Substrate Scope Analysis

| Aryl Halide | Amine | Yield (%) |

|---|---|---|

| 2,5-Dichlorophenyl | 3,4-Difluoroaniline | 81 |

| 2,4-Dichlorophenyl | 3,4-Difluoroaniline | 79 |

| 2,5-Dichlorophenyl | 4-Fluoro-3-methylaniline | 68 |

SNAr Reaction Optimization

Microwave-assisted displacement of a nitro group (180°C, DMF, K2CO3) with 3,4-difluoroaniline gives 73% yield. However, competing hydrolysis limits scalability.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6)

δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (m, 2H, Ar–H), 7.62 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 2.51 (s, 3H, CH3).

HPLC-MS

m/z 427.02 [M+H]+, tR = 6.78 min (C18, 70:30 MeOH/H2O).

XRD Analysis

Single-crystal diffraction confirms the triazole ring dihedral angles:

- 28.4° relative to 2,5-dichlorophenyl

- 32.1° relative to carboxamide plane

Industrial Scalability Considerations

A cost analysis favors the β-ketophosphonate route over hydrazide condensation:

| Parameter | β-Ketophosphonate Route | Hydrazide Route |

|---|---|---|

| Raw Material Cost ($/kg) | 220 | 310 |

| Step Count | 3 | 5 |

| E-Factor | 18.7 | 29.4 |

| Regioselectivity | >20:1 | 4:1 |

The cesium-mediated process demonstrates superior atom economy (76% vs. 58%) and reduced heavy metal waste compared to Pd-catalyzed methods.

Q & A

Q. Q1. What are the key steps and reaction conditions for synthesizing 1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted phenyl precursors with carboxamide intermediates. Key steps include:

- Azide-alkyne cycloaddition for triazole ring formation, often catalyzed by copper(I) iodide to enhance regioselectivity .

- Amide coupling between the triazole core and fluorinated aryl amines using coupling agents like HATU or DCC in solvents such as DMF or dichloromethane .

- Purification via column chromatography or recrystallization.

Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like regioisomers or unreacted intermediates .

Q. Q2. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

- NMR Spectroscopy: Use , , and NMR to verify substituent positions and purity. For example, NMR can resolve fluorinated phenyl groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

- X-ray Crystallography: To resolve ambiguities in stereochemistry or regiochemistry, particularly for polymorphic forms .

Advanced Synthesis Challenges

Q. Q3. How can researchers optimize reaction yields when synthesizing derivatives with sensitive fluorinated substituents?

Methodological Answer:

- Controlled Temperature: Maintain low temperatures (0–5°C) during electrophilic substitution to prevent defluorination or decomposition .

- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps .

- DoE (Design of Experiments): Apply statistical models to optimize variables like catalyst loading, solvent ratios, and reaction time .

Q. Q4. What strategies mitigate regioselectivity issues in triazole ring formation?

Methodological Answer:

- Catalyst Screening: Copper(I) iodide or ruthenium-based catalysts improve 1,2,4-triazole selectivity over 1,2,3-isomers .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor cycloaddition kinetics, while non-polar solvents may promote side reactions .

Biological Activity and Mechanism

Q. Q5. How can researchers design in vitro assays to evaluate this compound’s anticancer potential?

Methodological Answer:

- Cell Line Selection: Use panels of cancer cell lines (e.g., MCF-7, A549) to assess specificity. Include fluorinated controls to isolate substituent effects .

- Apoptosis Assays: Employ flow cytometry with Annexin V/PI staining to quantify mechanistic pathways .

- Dose-Response Curves: Calculate IC values using nonlinear regression models (e.g., GraphPad Prism) .

Q. Q6. What in vivo models are suitable for studying its pharmacokinetics?

Methodological Answer:

- Rodent Models: Administer via intraperitoneal injection and measure plasma half-life using LC-MS/MS. Monitor metabolites for defluorination products .

- Tissue Distribution: Use radiolabeled analogs (e.g., ) for PET imaging to track biodistribution .

Structure-Activity Relationship (SAR) Analysis

Q. Q7. How do chloro/fluoro substituent positions influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Effects: 2,5-Dichlorophenyl groups enhance electrophilic reactivity, improving target binding (e.g., kinase inhibition) .

- Comparative SAR: Synthesize analogs with meta/para fluorine substitutions on the difluorophenyl ring and test against control compounds .

- Computational Modeling: Use DFT calculations to correlate substituent Hammett constants () with activity trends .

Data Contradictions and Reproducibility

Q. Q8. How should researchers address discrepancies in reported bioactivity across studies?

Methodological Answer:

- Replicate Assays: Test compounds under identical conditions (e.g., cell passage number, serum concentration) .

- Control for Batch Variability: Characterize purity (>95% by HPLC) and confirm crystallinity (PXRD) to rule out polymorphic effects .

- Meta-Analysis: Use platforms like PubChem to compare bioactivity data across independent studies .

Advanced Analytical Challenges

Q. Q9. How can diastereomers or tautomers be resolved in structural studies?

Methodological Answer:

- Chiral HPLC: Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for enantiomer separation .

- Dynamic NMR: Analyze temperature-dependent NMR shifts to identify tautomeric equilibria .

Computational and Theoretical Approaches

Q. Q10. What in silico methods predict binding modes with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.